ET(A) Receptor Selectivity: The Decisive Advantage Over Benzenesulfonamide-Based Scenarios
The incorporation of the 2-phenylethenesulfonamide group is directly responsible for a dramatic and quantifiable improvement in ET(A) receptor selectivity compared to its closest structural analog, the benzenesulfonamide group. This specific modification transforms a non-selective lead compound into a highly selective clinical candidate [1].
| Evidence Dimension | ET(A) vs. ET(B) receptor selectivity (Selectivity Ratio) |
|---|---|
| Target Compound Data | 2-Phenylethenesulfonamide derivative (Compound 5n) exhibits an ET(B)/ET(A) ratio of 1200, indicating high selectivity for the ET(A) receptor [1]. |
| Comparator Or Baseline | The analogous benzenesulfonamide derivative (Ro47-0203 / Bosentan) is a non-selective ET(A)/ET(B) antagonist [1]. |
| Quantified Difference | A shift from a non-selective profile to a highly selective ET(A) antagonist profile (Selectivity Ratio >1200). |
| Conditions | Radioligand binding assay using human cloned ETA and ETB receptors expressed in CHO cells [1]. |
Why This Matters
This data proves that for developing an ET(A)-selective antagonist, a benzenesulfonamide scaffold is unsuitable; the 2-phenylethenesulfonamide core is an essential and non-negotiable structural requirement.
- [1] Harada, H. et al. Ethenesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists. Chemical and Pharmaceutical Bulletin. 2001, 49 (5), 606-612. View Source
